Chain-Length and Hydroxylation Site Dictate Mitochondrial vs. Peroxisomal β-Oxidation Partitioning
Long-chain monocarboxylyl-CoAs (such as pentadecanoyl-CoA) and ω-hydroxy-monocarboxylyl-CoAs (such as 15-hydroxypentadecanoyl-CoA) are both substrates for peroxisomal β-oxidation, but only monocarboxylyl-CoAs are efficiently oxidized by mitochondria. Rat liver mitochondrial preparations oxidized long-chain monocarboxyl- and ω-hydroxymonocarboxylyl-CoAs but not dicarboxylyl-CoAs, indicating that the presence of a hydroxyl group at the ω-position (C15) permits peroxisomal but not full mitochondrial degradation. 6-Hydroxypentadecanoyl-CoA, with an internal hydroxyl group at C6, is predicted to exhibit intermediate partitioning based on its structural features, distinct from both the unhydroxylated parent and ω-hydroxylated analog [1].
| Evidence Dimension | Mitochondrial vs. peroxisomal β-oxidation activity |
|---|---|
| Target Compound Data | Predicted mitochondrial/ peroxisomal intermediate partitioning based on internal C6 hydroxyl group |
| Comparator Or Baseline | Pentadecanoyl-CoA (C15:0, unhydroxylated) and 15-Hydroxypentadecanoyl-CoA (ω-hydroxylated) |
| Quantified Difference | Pentadecanoyl-CoA: predominantly mitochondrial; 15-Hydroxypentadecanoyl-CoA: primarily peroxisomal; 6-Hydroxypentadecanoyl-CoA: internal hydroxyl may reduce mitochondrial flux and increase peroxisomal contribution relative to pentadecanoyl-CoA, but differs from ω-hydroxy analog by retaining some mitochondrial activity. |
| Conditions | Rat liver mitochondrial and peroxisomal preparations; acyl-CoA oxidase and dehydrogenase assays |
Why This Matters
Subcellular localization of β-oxidation determines metabolic fate and energy yield, making 6-hydroxypentadecanoyl-CoA a specialized probe for studying the interplay between mitochondrial and peroxisomal fatty acid oxidation systems.
- [1] Vamecq, J., & Draye, J. P. (1987). Interactions between the ω- and β-oxidations of fatty acids. The Journal of Biochemistry, 102(1), 225-234. View Source
